![molecular formula C11H20N6O B4461842 {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B4461842.png)
{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide
Overview
Description
{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a potent inhibitor of mitochondrial complex I and is commonly used to induce Parkinson's disease-like symptoms in animal models. In
Mechanism of Action
{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide inhibits mitochondrial complex I, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) generation. This results in oxidative stress, which damages cellular components and ultimately leads to cell death. MPP+ also inhibits complex I and causes oxidative stress, leading to dopaminergic neuron death and Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide-induced Parkinson's disease-like symptoms in animal models include tremors, rigidity, and bradykinesia. Biochemically, {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide causes a decrease in dopamine levels in the striatum, which is a hallmark of Parkinson's disease. {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide also causes a decrease in ATP production and an increase in ROS generation, leading to oxidative stress and cell death.
Advantages and Limitations for Lab Experiments
{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide is a widely used tool in Parkinson's disease research due to its ability to induce Parkinson's disease-like symptoms in animal models. However, {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide has limitations in that it only models a specific subset of Parkinson's disease cases that are caused by mitochondrial dysfunction. Additionally, {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide is toxic and can cause harm to researchers if not handled properly.
Future Directions
Future research on {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide should focus on developing new animal models that better mimic the pathogenesis of Parkinson's disease. Additionally, researchers should investigate the potential of {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide as a therapeutic target for Parkinson's disease. Finally, new compounds that target mitochondrial complex I should be developed to better understand the role of mitochondrial dysfunction in Parkinson's disease.
Scientific Research Applications
{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide has been extensively used in scientific research to study Parkinson's disease. {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide is converted to MPP+ (1-methyl-4-phenylpyridinium) by monoamine oxidase B (MAO-B) in astrocytes and neurons. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes mitochondrial dysfunction, oxidative stress, and ultimately cell death. This mechanism of action closely resembles the pathogenesis of Parkinson's disease, making {5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide an ideal tool to study the disease.
properties
IUPAC Name |
[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]cyanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N6O/c12-8-13-11-14-9-17(10-15-11)3-1-2-16-4-6-18-7-5-16/h1-7,9-10H2,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRUERRVPRMKMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CNC(=NC2)NC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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